molecular formula C9H15N3O B13069102 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine

1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13069102
M. Wt: 181.23 g/mol
InChI Key: QEPILCRKOIFUEX-UHFFFAOYSA-N
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Description

1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H15N3O . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of oxan-4-ylmethyl halides with 1H-pyrazol-3-amine under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxan-4-yl group and pyrazole ring contribute to its versatility in undergoing various chemical reactions and its potential as a bioactive molecule .

Biological Activity

1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer contexts. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N3OC_8H_{13}N_3O. Its structure features a pyrazole ring, which is known for its versatility in biological applications. The oxan moiety contributes to its unique chemical properties, influencing its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections. The compound's mechanism of action likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma) cells. The observed IC50 values indicate a promising level of potency compared to existing chemotherapeutics .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cell signaling and metabolism. These interactions may modulate pathways critical for cell growth and survival, particularly in cancerous cells.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
3-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amineModerateLowDifferent substitution pattern
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amineHighModerateChloro group enhances reactivity
4-Bromo-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-aminesSignificantHighBromination may enhance biological activity

This table illustrates how variations in the chemical structure can influence both antimicrobial and anticancer activities.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Efficacy
In a study evaluating the compound's effect on A549 lung cancer cells, researchers reported a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the compound could be developed into a lead candidate for lung cancer therapy due to its selective toxicity towards cancerous cells while sparing normal cells .

Case Study 2: Antimicrobial Action
Another study focused on the antimicrobial properties against Staphylococcus aureus revealed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating strong antibacterial activity. This positions the compound as a potential candidate for developing new antibiotics.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(oxan-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c10-9-1-4-12(11-9)7-8-2-5-13-6-3-8/h1,4,8H,2-3,5-7H2,(H2,10,11)

InChI Key

QEPILCRKOIFUEX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=CC(=N2)N

Origin of Product

United States

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